REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:5]=1[C:6](OCC)=[O:7])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>C1COCC1>[CH2:1]([O:3][C:4]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:5]=1[CH2:6][OH:7])[CH3:2] |f:1.2.3.4.5.6|
|
Name
|
ethyl 2-ethoxy-3-methylbenzoate
|
Quantity
|
125.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C(=O)OCC)C=CC=C1C
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 15 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 20°-25° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(CO)C=CC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |